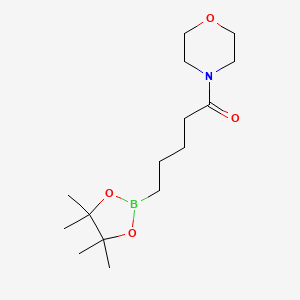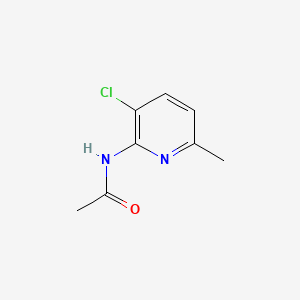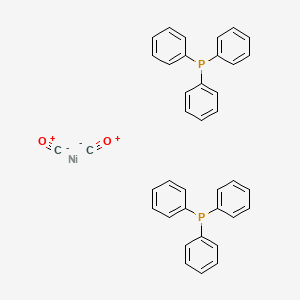
Nickel(2+);oxido(oxo)chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+);oxido(oxo)chromium is a coordination complex that contains nickel and chromium in their respective oxidation states
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel(2+);oxido(oxo)chromium can be synthesized through various methods. One common approach involves the coprecipitation method, where nickel and chromium salts are dissolved in a suitable solvent and precipitated by adjusting the pH . The resulting precipitate is then calcined to obtain the desired oxide complex.
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature solid-state reactions. Nickel and chromium oxides are mixed in stoichiometric ratios and subjected to high temperatures to form the desired compound . This method ensures the formation of a homogeneous product with consistent properties.
Análisis De Reacciones Químicas
Types of Reactions
Nickel(2+);oxido(oxo)chromium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metal centers and the nature of the ligands.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher-valent nickel or chromium oxides, while reduction reactions can produce lower-valent metal complexes .
Aplicaciones Científicas De Investigación
Nickel(2+);oxido(oxo)chromium has a wide range of applications in scientific research:
Catalysis: It serves as a catalyst in various organic transformations, including the Knoevenagel condensation reaction.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and magnetic properties.
Environmental Remediation: This compound is employed in the degradation of organic pollutants through photocatalytic processes.
Biomedical Research: The compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of nickel(2+);oxido(oxo)chromium involves its ability to undergo redox reactions and interact with various molecular targets. The oxo ligands stabilize high oxidation states of the metal centers, facilitating electron transfer processes . These properties enable the compound to participate in catalytic cycles and promote chemical transformations .
Comparación Con Compuestos Similares
Nickel(2+);oxido(oxo)chromium can be compared with other similar compounds, such as:
Nickel(II) oxide: Primarily used in catalysis and materials science.
Chromium(III) oxide: Known for its applications in pigments and coatings.
Nickel(IV) oxido complexes: These complexes exhibit high reactivity and are used in selective oxidation reactions.
This compound stands out due to its unique combination of nickel and chromium, which imparts distinct chemical properties and enhances its versatility in various applications.
Propiedades
IUPAC Name |
nickel(2+);oxido(oxo)chromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.Ni.4O/q;;+2;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFKXCAVXCXXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr]=O.[O-][Cr]=O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2NiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Cyclopropylsulfonylmethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208212.png)

![2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8208222.png)
![2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208224.png)

![Tert-butyl 4-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8208241.png)








